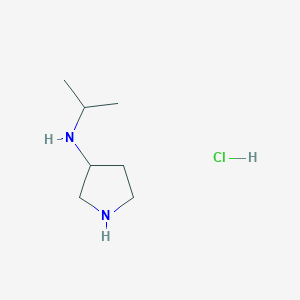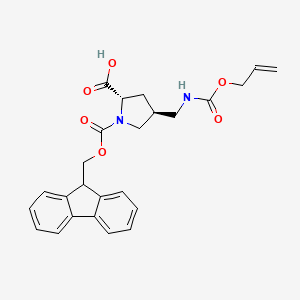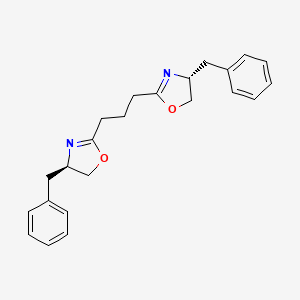
1,3-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane is a chiral compound featuring two oxazoline rings attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids through cyclization reactions. For example, ®-phenylglycinol can be reacted with benzyl chloroformate to form the oxazoline ring.
Linking the Oxazoline Rings: The two oxazoline rings are then linked via a propane backbone. This can be achieved through a nucleophilic substitution reaction where a propane dihalide (e.g., 1,3-dibromopropane) reacts with the oxazoline intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazoline rings or the benzyl groups.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzyl alcohols or benzaldehydes, while reduction could produce alkylated oxazolines.
Aplicaciones Científicas De Investigación
1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound can be used in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality and facilitating enantioselective transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)ethane: Similar structure but with an ethane backbone instead of propane.
1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)propane: The enantiomer of the compound .
1,3-Bis(diphenylphosphino)propane: A related compound used as a ligand in different catalytic processes.
Uniqueness
1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane is unique due to its specific chiral configuration and the presence of oxazoline rings, which provide distinct steric and electronic properties. These features make it particularly effective in asymmetric catalysis, offering high enantioselectivity and efficiency in various chemical reactions.
Propiedades
Fórmula molecular |
C23H26N2O2 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
(4R)-4-benzyl-2-[3-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]propyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C23H26N2O2/c1-3-8-18(9-4-1)14-20-16-26-22(24-20)12-7-13-23-25-21(17-27-23)15-19-10-5-2-6-11-19/h1-6,8-11,20-21H,7,12-17H2/t20-,21-/m1/s1 |
Clave InChI |
VMKQYKPZCKRCRS-NHCUHLMSSA-N |
SMILES isomérico |
C1[C@H](N=C(O1)CCCC2=N[C@@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
SMILES canónico |
C1C(N=C(O1)CCCC2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(5,8-Dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide](/img/structure/B12892293.png)
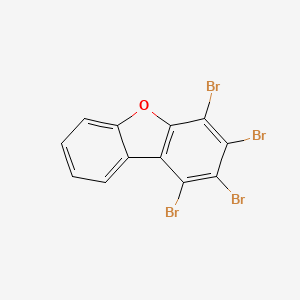

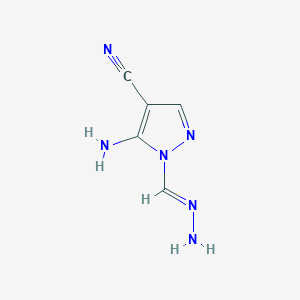

![4-[(4-Methylphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B12892330.png)
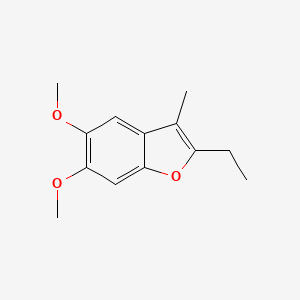
![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide](/img/structure/B12892343.png)
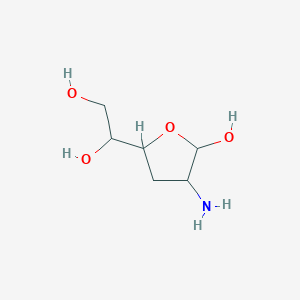
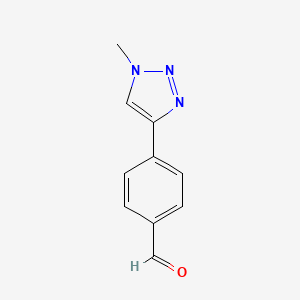
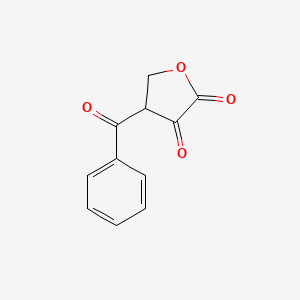
![(6-Chloro-2'-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12892367.png)
